molecular formula C7H17NS B14169892 Ethanamine, N-ethyl-N-[(ethylthio)methyl]- CAS No. 3492-79-3

Ethanamine, N-ethyl-N-[(ethylthio)methyl]-

Katalognummer: B14169892
CAS-Nummer: 3492-79-3
Molekulargewicht: 147.28 g/mol
InChI-Schlüssel: ICOIBUQDJVFIBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, N-ethyl-N-[(ethylthio)methyl]- is an organic compound with a complex structure that includes an ethylamine backbone substituted with an ethylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- typically involves the reaction of ethanamine with ethylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of ethanamine attacks the electrophilic carbon of ethylthiomethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, N-ethyl-N-[(ethylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding simpler amine derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amine derivatives.

    Substitution: A wide range of substituted amines, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethanamine, N-ethyl-N-[(ethylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanamine, N-ethyl-: A simpler derivative without the ethylthio group.

    Ethanamine, N-ethyl-N-methyl-: Contains a methyl group instead of the ethylthio group.

    Ethanamine, N,N-dimethyl-: Contains two methyl groups instead of the ethylthio and ethyl groups.

Uniqueness

Ethanamine, N-ethyl-N-[(ethylthio)methyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

3492-79-3

Molekularformel

C7H17NS

Molekulargewicht

147.28 g/mol

IUPAC-Name

N-ethyl-N-(ethylsulfanylmethyl)ethanamine

InChI

InChI=1S/C7H17NS/c1-4-8(5-2)7-9-6-3/h4-7H2,1-3H3

InChI-Schlüssel

ICOIBUQDJVFIBX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CSCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.